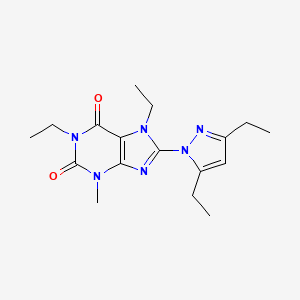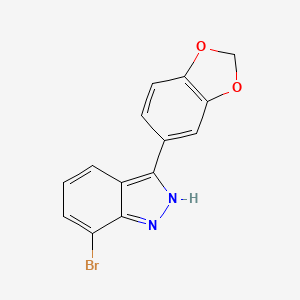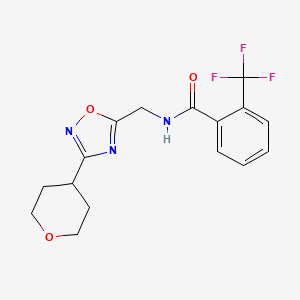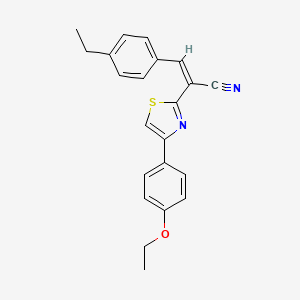
8-(3,5-Diethylpyrazolyl)-1,7-diethyl-3-methyl-1,3,7-trihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-Diethylpyrazolyl)-1,7-diethyl-3-methyl-1,3,7-trihydropurine-2,6-dione, commonly known as Dipyridamole, is a medication that is used to prevent blood clots. It was first synthesized in 1959 and was approved for medical use in 1961. Since then, it has been extensively studied for its various applications in scientific research.
作用機序
Dipyridamole works by inhibiting the uptake of adenosine by platelets, which leads to an increase in the concentration of adenosine in the blood. Adenosine has several physiological effects, including vasodilation, antiplatelet activity, and anti-inflammatory effects. Dipyridamole also inhibits the activity of phosphodiesterase, which leads to an increase in the concentration of cyclic AMP, a molecule that plays an important role in many cellular processes.
Biochemical and Physiological Effects:
Dipyridamole has been shown to have several biochemical and physiological effects. It has been shown to reduce platelet aggregation, which leads to a decrease in the risk of blood clots. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. Additionally, Dipyridamole has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
Dipyridamole has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a large body of literature available on its properties and applications. However, there are also some limitations to its use. For example, its effects can be variable depending on the experimental conditions, and its use may not be appropriate for all types of experiments.
将来の方向性
There are several future directions for research on Dipyridamole. One area of research is the development of new formulations of Dipyridamole that can improve its bioavailability and efficacy. Another area of research is the investigation of its potential use in the treatment of other diseases, such as cancer and neurodegenerative diseases. Additionally, there is a need for further research on the mechanisms of action of Dipyridamole, which may lead to the development of new drugs with similar properties.
合成法
Dipyridamole can be synthesized through a multi-step process that involves the reaction of 3,5-diethylpyrazole with ethyl acetoacetate, followed by the reaction with urea and acetic anhydride. This process yields Dipyridamole in high purity and yield.
科学的研究の応用
Dipyridamole has been extensively studied for its applications in scientific research. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and coronary artery disease.
特性
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-1,7-diethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-6-11-10-12(7-2)23(19-11)16-18-14-13(21(16)8-3)15(24)22(9-4)17(25)20(14)5/h10H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEFMZCXXAMBOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)N(C(=O)N3C)CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2411816.png)

![(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411819.png)
![(2,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2411820.png)
![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2411822.png)
![N-(2,5-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2411823.png)
![(2Z)-N-acetyl-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2411826.png)



![3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2411833.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide](/img/structure/B2411834.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2411836.png)